{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine
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Description
“{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine” is a chemical compound with the CAS Number 1778857-70-7 . It has a molecular weight of 296.2 . The IUPAC name for this compound is N-(4-chloro-2-(4-chlorophenoxy)benzyl)ethanamine . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H15Cl2NO/c1-2-18-10-11-3-4-13(17)9-15(11)19-14-7-5-12(16)6-8-14/h3-9,18H,2,10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is an oil-like substance . It has a molecular weight of 296.2 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Corrosion Inhibition
Amine derivative compounds, including those structurally similar to {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine, have been explored for their corrosion inhibition properties. For example, a study found that certain amine derivatives effectively inhibited corrosion on mild steel surfaces in acidic environments. The study used electrochemical measurements and surface analysis to demonstrate the formation of a protective film on the steel surface (Boughoues et al., 2020).
Catalysts in Chemical Reactions
Amine derivatives can function as ligands in catalytic reactions. In one instance, β-diimine ligands, similar in structure to the compound , were used in combination with nickel for ethylene and propylene oligomerization (Rossetto et al., 2015).
Antimicrobial and Cytotoxic Activity
Several amine derivatives exhibit antimicrobial and cytotoxic activities. For example, a study on azetidine-2-one derivatives of 1H-benzimidazole, which are structurally related to the compound , showed significant antibacterial and cytotoxic properties (Noolvi et al., 2014).
Synthesis of Novel Chemical Compounds
Amine derivatives are often used in the synthesis of novel chemical compounds. A study on the synthesis of new ureido sugars using amino acid esters and methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(4-nitrophenoxycarbonylamino)-β-D-glucopyranoside is an example of the diverse applications of these compounds in chemical synthesis (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Properties
IUPAC Name |
N-[[4-chloro-2-(4-chlorophenoxy)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-2-18-10-11-3-4-13(17)9-15(11)19-14-7-5-12(16)6-8-14/h3-9,18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHGHAOCGPTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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